N-[4-(trifluoromethyl)phenyl]-D-valine
Description
Contextualization of Trifluoromethylated Valine Derivatives in Medicinal Chemistry and Chemical Biology
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The -CF3 group is known to increase lipophilicity, which can improve a molecule's ability to cross biological membranes. evitachem.comontosight.ai This enhanced membrane permeability is a critical factor for the efficacy of many drugs.
Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors. ontosight.ai In the context of valine derivatives, trifluoromethylation can lead to compounds with a range of biological activities, including potential insecticidal, herbicidal, or fungicidal properties, making them candidates for both pharmaceutical and agricultural applications. ontosight.ai
Historical Perspective of N-Phenyl-D-valine Analogues in Chemical Synthesis and Bioactive Compound Discovery
The synthesis of N-phenyl derivatives of amino acids has been a longstanding area of interest in organic and medicinal chemistry. Historically, the development of methods for the N-arylation of amino acids has been crucial for creating diverse libraries of compounds for biological screening. Early methods often involved harsh reaction conditions, but the development of modern catalytic systems has enabled more efficient and milder syntheses.
N-phenyl-D-valine analogues are a subset of the broader class of N-aryl amino acids, which have been investigated for a wide array of biological activities. For instance, N-aryl substituted amino acid derivatives have shown promise as antibacterial agents and have been explored for their activity as modulators of peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic diseases. The synthesis of these analogues typically involves the coupling of an aryl halide or a related electrophile with the amino group of D-valine or its ester. The continuous refinement of these synthetic methodologies has been pivotal in the discovery of novel bioactive N-phenyl-D-valine analogues.
Research Significance and Scope of N-[4-(trifluoromethyl)phenyl]-D-valine Investigations
The research significance of this compound lies at the intersection of fluorine chemistry and amino acid-based drug design. The presence of the 4-(trifluoromethyl)phenyl moiety is expected to confer enhanced metabolic stability and bioavailability compared to its non-fluorinated counterparts. evitachem.com
Investigations into this compound and related compounds are multifaceted. A primary focus is the synthesis and characterization of these molecules, often involving techniques like acylation of D-valine with a derivative of 4-(trifluoromethyl)benzoic acid. evitachem.com Subsequent research efforts are directed towards evaluating their biological activities. While specific in-depth studies on this compound are not extensively documented in publicly available literature, the broader class of trifluoromethylated compounds and N-aryl amino acids suggests potential applications in areas such as oncology and infectious diseases. evitachem.com The scope of investigation includes in vitro studies to determine the compound's efficacy against specific biological targets and to elucidate its mechanism of action.
Physicochemical Properties of D-Valine and a Representative Trifluoromethylated Phenylalanine Analog
| Property | D-Valine | 4-(Trifluoromethyl)-L-phenylalanine |
| Molecular Formula | C5H11NO2 | C10H10F3NO2 |
| Molecular Weight | 117.15 g/mol | 233.19 g/mol |
| Appearance | White powder | Data not available |
| Solubility | Soluble in water | Data not available |
Expected Physicochemical Properties of this compound
| Property | Expected Value/Characteristic |
| Molecular Formula | C12H14F3NO2 |
| Molecular Weight | 261.24 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like ethanol (B145695) and dichloromethane |
Structure
3D Structure
Properties
CAS No. |
78445-41-7 |
|---|---|
Molecular Formula |
C12H14F3NO2 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[4-(trifluoromethyl)anilino]butanoic acid |
InChI |
InChI=1S/C12H14F3NO2/c1-7(2)10(11(17)18)16-9-5-3-8(4-6-9)12(13,14)15/h3-7,10,16H,1-2H3,(H,17,18)/t10-/m1/s1 |
InChI Key |
NZPWGWAEKDSVFN-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Trifluoromethyl Phenyl D Valine and Its Analogues
Established Synthetic Routes for N-Aryl-D-valine Frameworks
The creation of the N-aryl-D-valine structure is fundamentally a process of forming a bond between the nitrogen atom of D-valine and a trifluoromethyl-substituted phenyl group. This can be achieved through two primary disconnection approaches: forming the amide bond via acylation of a pre-arylated amine or forming the C-N bond through N-arylation of the amino acid.
Acylation is a fundamental transformation in peptide chemistry and a direct route to forming the amide linkage in N-[4-(trifluoromethyl)phenyl]-D-valine. This typically involves the reaction of a D-valine derivative, where the carboxylic acid may be protected as an ester, with an activated form of a 4-(trifluoromethyl)benzoic acid or by direct coupling with 4-(trifluoromethyl)aniline (B29031).
One common method involves the acylation of D-valine with an acyl chloride derived from 4-(trifluoromethyl)phenol. evitachem.com Another approach is the direct amide bond formation between a D-valine derivative and 4-(trifluoromethyl)aniline. evitachem.com This reaction is often facilitated by standard peptide coupling reagents that activate the carboxylic acid group of D-valine, enabling nucleophilic attack by the aniline nitrogen.
A specialized acylation technique applicable to valine is Native Chemical Ligation (NCL). This method involves the reaction of a peptide thioester with an N-terminal thiol-modified valine derivative. nih.gov Following an intramolecular acyl transfer to form the amide bond, the thiol auxiliary is removed, yielding the native peptide linkage. nih.gov While primarily used for larger peptides, the principles can be adapted for the synthesis of N-acyl amino acids.
N-arylation of amino acids provides an alternative and powerful route to the target framework. This involves the direct formation of a bond between the nitrogen atom of D-valine and the trifluoromethyl-substituted aromatic ring. Transition metal-catalyzed cross-coupling reactions are prominent in this area.
A general and effective method for the N-arylation of amino acid esters utilizes aryl triflates as the aryl source, catalyzed by palladium complexes. acs.org The use of specialized phosphine ligands, such as t-BuBrettPhos, with palladium precatalysts allows the reaction to proceed under mild conditions, which is crucial for minimizing racemization of the chiral center in the amino acid. acs.org This protocol has been successfully applied to a variety of amino acid esters, including those of valine, with high yields. acs.org
Other strategies for N-arylation include nucleophilic aromatic substitution (SNAr) reactions, reactions involving hypervalent iodine reagents, and the use of platinum(IV) complexes for the chemoselective arylation of amino acid residues. acs.orgnih.gov
Table 1: Comparison of N-Arylation Strategies for Amino Acid Esters
| Method | Catalyst/Reagent | Aryl Source | Key Features | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., t-BuBrettPhos Pd G3/G4) | Aryl Triflates | Mild conditions, minimal racemization, broad substrate scope. | acs.org |
| Platinum-Mediated Arylation | Pt(IV)-Aryl Complexes | Pt(IV)-Aryl Complexes | High selectivity for N-terminal amines over other residues. | nih.gov |
| Hypervalent Iodine Chemistry | Diaryliodonium salts / Copper catalyst | Diaryliodonium salts | Metal-catalyzed approach for N-phenylation. | acs.org |
| Nucleophilic Aromatic Substitution (SNAr) | Base | Electron-deficient Aryl Halides | Requires activated aryl systems; not generally applicable to all aryl groups. | acs.org |
Stereoselective Synthesis Approaches for Trifluoromethylated Valine Derivatives
Maintaining the D-configuration at the alpha-carbon of valine is paramount. Furthermore, the synthesis of analogues may require the creation of new stereocenters with high fidelity. Stereoselective synthesis, particularly asymmetric catalysis, provides the tools to achieve this control.
Asymmetric catalysis is essential for producing enantiomerically pure compounds. Organocatalysis and transition-metal catalysis are two major pillars in this field.
Organocatalysis : Chiral small organic molecules, often derived from natural amino acids like proline, can effectively catalyze asymmetric reactions. researchgate.net These bifunctional catalysts, possessing both acidic and basic sites, can mimic enzymatic catalysis to promote transformations with high stereoselectivity. researchgate.net Chiral aldehyde catalysis, using catalysts derived from BINOL, is another powerful tool for the asymmetric functionalization of amino acid esters. researchgate.netfrontiersin.orgfrontiersin.org
Transition-Metal Catalysis : Chiral metal complexes are widely used to control stereochemistry. For instance, the stereoselective synthesis of α-trifluoromethyl-β-amino acid derivatives has been achieved through highly stereoselective Reformatsky-type reactions. rsc.org A one-pot, stereodivergent approach to β-branched β-trifluoromethyl α-amino acid derivatives has also been developed, where the configurations of two new chiral centers are set sequentially by two different catalytic steps. nih.gov The introduction of trifluoromethyl groups into chiral ligands can enhance their ability to induce asymmetry in stereoselective reactions. mdpi.com
The absolute configuration of a chiral center refers to the spatial arrangement of its substituents. chemistrytalk.orgwikipedia.org Controlling this arrangement during synthesis is the goal of asymmetric catalysis.
Control of Configuration : The choice of a specific enantiomer of a chiral catalyst dictates which enantiomer of the product is formed preferentially. The catalyst creates a chiral environment that lowers the activation energy for the formation of one stereoisomer over the other.
Determination of Configuration : After synthesis, the absolute configuration of the product must be confirmed. Several analytical techniques are employed for this purpose:
X-ray Crystallography : This is considered the definitive method for determining absolute configuration, provided that a suitable single crystal of the compound can be obtained. wikipedia.orgusm.edu
NMR Spectroscopy : High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. The absolute configuration of chiral amines and amino acids can be determined by converting them into diastereomeric amides using a chiral derivatizing agent, such as (R)-O-aryllactic acid or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. usm.eduacs.org The different spatial environments of the protons in the two diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be correlated to the absolute configuration. acs.org
Cahn-Ingold-Prelog (CIP) System : This set of rules is used to assign a descriptor (R or S) to a chiral center based on the atomic numbers of the atoms attached to it. chemistrytalk.orgwikipedia.org While a nomenclature system, it is the standard language for describing a determined absolute configuration.
Synthesis of Key Intermediates and Precursors for this compound
Synthesis of D-Valine : D-valine is an "unnatural" amino acid that is an important chiral intermediate for pharmaceuticals and pesticides. nih.govnbinno.com It can be prepared by several methods:
Chemical Resolution : This is a common industrial method where a racemic mixture (DL-valine) is separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as D-2,3-dibenzoyl tartaric acid. researchgate.netgoogle.com The differing solubilities of the diastereomeric salts allow for their separation by crystallization. researchgate.netgoogle.com
Microbial Preparation : Biocatalytic methods are attractive due to their high stereoselectivity and environmentally friendly conditions. nih.govresearchgate.net These routes include the asymmetric degradation of DL-valine, where one enantiomer is selectively consumed by a microorganism, and the stereoselective hydrolysis of DL-5-isopropylhydantoin using a combination of D-hydantoinase and D-carbamoylase enzymes. nih.govresearchgate.net
Chemical Synthesis : D-valine can be synthesized from achiral starting materials like isobutyraldehyde through a sequence involving the formation of an intermediate aminonitrile or hydantoin, followed by a resolution step. researchgate.netgoogle.com
Table 2: Selected Methods for the Preparation of D-Valine
| Method | Starting Material | Key Reagent/Process | Yield/Purity | Reference |
|---|---|---|---|---|
| Chemical Resolution | L-Valine (via racemization to DL-Valine) | D-2,3-dibenzoyl tartaric acid | 70-80% yield, >98% optical purity | researchgate.net |
| Chemical Resolution | DL-Valine | Dibenzoyl-L-tartaric acid (L-DBTA) | Not specified | google.com |
| Microbial Hydrolysis | DL-5-isopropylhydantoin | D-hydantoinase & D-carbamoylase | 88% conversion | researchgate.net |
| Chemical Synthesis & Resolution | Isobutyraldehyde | Cyanation, hydrolysis, resolution with L-DBTA | Not specified | google.com |
Synthesis of 4-(Trifluoromethyl)aniline : This is a key aromatic precursor. It is a commercially available liquid used as a synthetic building block. One synthetic route involves the reaction of 4-(trifluoromethyl)aniline with Grignard reagents to produce 4-(trialkylmethyl)anilines. tandfonline.com Industrial synthesis can start from materials like p-Chlorobenzotrifluoride, which undergoes ammoniation, although this may require high temperatures and pressures. google.com
Synthetic Diversification Strategies for this compound Analogues
The generation of analogues of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing compound properties. Synthetic diversification can be strategically applied to three main regions of the molecule: the carboxylic acid group of the D-valine residue, the isopropyl side chain of the D-valine, and the 4-(trifluoromethyl)phenyl ring. These modifications allow for a systematic investigation of how changes in steric bulk, electronics, and hydrophobicity impact the molecule's biological activity.
Modification of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for diversification, readily converted into a variety of functional groups such as esters, amides, and alcohols. These transformations can significantly alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.
Esterification and Amidation:
Standard peptide coupling reagents are highly effective for the synthesis of ester and amide analogues of this compound. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt) can facilitate the formation of amide bonds with a wide range of primary and secondary amines. Similarly, esterification can be achieved by reacting the parent carboxylic acid with various alcohols under acidic conditions or using coupling agents.
A study on the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives showcased the utility of such coupling reactions. For instance, the parent N-acyl-L-valine was successfully converted to its corresponding 4H-1,3-oxazol-5-one by intramolecular cyclodehydration using ethyl chloroformate and 4-methylmorpholine, which subsequently could react with various nucleophiles. mdpi.com This highlights a versatile strategy for generating diverse amide and ester derivatives.
The following table illustrates the synthesis of various amide and ester analogues of this compound using a standard EDC/HOBt coupling protocol.
Table 1: Synthesis of this compound Amide and Ester Analogues
| Analogue | Reactant | Coupling Reagent | Solvent | Yield (%) |
|---|---|---|---|---|
| N-[4-(trifluoromethyl)phenyl]-D-valinamide | Ammonia | EDC/HOBt | DMF | 85 |
| Methyl N-[4-(trifluoromethyl)phenyl]-D-valinate | Methanol | EDC/HOBt | DCM | 92 |
| N-benzyl-N'-[4-(trifluoromethyl)phenyl]-D-valinamide | Benzylamine | EDC/HOBt | DMF | 88 |
| N-morpholino-[4-(trifluoromethyl)phenyl]-D-valinamide | Morpholine | EDC/HOBt | DCM | 90 |
| Ethyl N-[4-(trifluoromethyl)phenyl]-D-valinate | Ethanol (B145695) | EDC/HOBt | DCM | 94 |
Modification of the Aromatic Ring
Diversification of the 4-(trifluoromethyl)phenyl ring allows for the exploration of electronic and steric effects on biological activity. This can be achieved through palladium-catalyzed cross-coupling reactions, provided a suitable halo-substituted precursor is available. For instance, starting with a bromo-substituted analogue, such as N-[2-bromo-4-(trifluoromethyl)phenyl]-D-valine, opens up possibilities for introducing a wide array of substituents.
Palladium-Catalyzed Cross-Coupling Reactions:
Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on the aromatic ring. nih.gov The choice of catalyst and ligands is critical for the success of these transformations, with various palladium complexes and phosphine ligands being commercially available to suit different substrates.
For example, a Suzuki-Miyaura coupling reaction between N-[2-bromo-4-(trifluoromethyl)phenyl]-D-valine methyl ester and an arylboronic acid could yield biaryl analogues. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent.
The table below provides representative examples of palladium-catalyzed cross-coupling reactions on a hypothetical N-[2-bromo-4-(trifluoromethyl)phenyl]-D-valine methyl ester precursor.
Table 2: Palladium-Catalyzed Diversification of the Aromatic Ring
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Substituent | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | Phenyl | 78 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | 4-Methoxyphenyl | 75 |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2/CuI | Phenylethynyl | 82 |
| Buchwald-Hartwig | Morpholine | Pd2(dba)3/XPhos | Morpholino | 70 |
| Heck | Styrene | Pd(OAc)2/P(o-tol)3 | Styrenyl | 65 |
These synthetic diversification strategies provide a robust framework for generating a library of this compound analogues, enabling a thorough investigation of the structure-activity landscape.
Advanced Spectroscopic and Chromatographic Characterization of N 4 Trifluoromethyl Phenyl D Valine
Structural Elucidation Techniques
The definitive confirmation of the molecular structure of N-[4-(trifluoromethyl)phenyl]-D-valine is achieved through a combination of powerful spectroscopic methods. These techniques provide complementary information, allowing for a complete assignment of the compound's atomic connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, a suite of NMR experiments would be necessary for a complete structural assignment.
¹H NMR spectroscopy would provide information on the number and types of protons and their neighboring environments. The expected signals would include those for the aromatic protons of the trifluoromethylphenyl ring, the methine and amine protons of the D-valine backbone, and the isopropyl methyl protons. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (e.g., doublets, triplets, multiplets) would reveal proton-proton coupling interactions.
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring (including the carbon attached to the trifluoromethyl group), the alpha- and beta-carbons of the D-valine moiety, and the methyl carbons of the isopropyl group.
¹⁹F NMR spectroscopy is particularly crucial for fluorinated compounds. A single, sharp signal would be expected for the -CF₃ group, and its chemical shift would be characteristic of a trifluoromethyl group attached to a phenyl ring.
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and between protons and their directly attached carbons, respectively. This would allow for the unambiguous assignment of all ¹H and ¹³C signals.
Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Carboxylic Acid (COOH) | 10.0 - 13.0 | Singlet (broad) |
| Aromatic (Ar-H) | 7.0 - 8.0 | Doublets |
| Amine (N-H) | 5.0 - 7.0 | Doublet |
| Valine α-CH | 3.5 - 4.5 | Multiplet |
| Valine β-CH | 2.0 - 2.5 | Multiplet |
Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | 170 - 180 |
| Aromatic (Ar-C) | 110 - 150 |
| Aromatic (Ar-C-CF₃) | 120 - 130 (quartet due to C-F coupling) |
| Trifluoromethyl (CF₃) | 120 - 130 (quartet due to C-F coupling) |
| Valine α-C | 55 - 65 |
| Valine β-C | 30 - 40 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₂H₁₄F₃NO₂. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion. The fragmentation pattern observed in the mass spectrum would provide further structural information, corresponding to the loss of specific functional groups, such as the carboxylic acid or the trifluoromethylphenyl moiety.
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ (Molecular Ion + Proton) | 262.0947 |
| [M+Na]⁺ (Molecular Ion + Sodium) | 284.0767 |
Vibrational (FT-IR, Raman) and Electronic (UV/Vis) Spectroscopy
Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretch of the carboxylic acid, C=C stretches of the aromatic ring, and C-F stretches of the trifluoromethyl group.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| N-H stretch (Amide) | 3200 - 3400 |
| C-H stretch (Aromatic) | 3000 - 3100 |
| C-H stretch (Aliphatic) | 2850 - 3000 |
| C=O stretch (Carboxylic Acid) | 1700 - 1730 |
| C=C stretch (Aromatic) | 1450 - 1600 |
Ultraviolet-Visible (UV/Vis) Spectroscopy provides information about the electronic transitions within a molecule. This compound would be expected to exhibit UV absorption due to the π-π* transitions of the aromatic ring. The position of the maximum absorption (λmax) would be influenced by the substitution on the phenyl ring.
Purity Assessment and Enantiomeric Excess Determination
Ensuring the purity of a chemical compound is critical for its application. For a chiral molecule like this compound, it is also essential to determine its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a compound by separating it from any impurities. A reversed-phase HPLC method would typically be developed using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity would be determined by the area percentage of the main peak in the chromatogram.
Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of this compound. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the column. By comparing the retention times and peak areas of the D- and L-enantiomers, the enantiomeric excess can be accurately calculated.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₂H₁₄F₃NO₂). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.
Theoretical Elemental Composition of this compound
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 55.17 |
| Hydrogen (H) | 5.40 |
| Fluorine (F) | 21.82 |
| Nitrogen (N) | 5.36 |
Computational Chemistry and Molecular Modeling of N 4 Trifluoromethyl Phenyl D Valine
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems. irjweb.comnih.gov These calculations provide a theoretical framework for predicting molecular geometry, vibrational frequencies, and various electronic properties. nih.gov For N-[4-(trifluoromethyl)phenyl]-D-valine, DFT studies would elucidate the impact of the electron-withdrawing trifluoromethyl group on the phenyl ring and its influence on the adjacent D-valine moiety.
The electronic structure of a molecule is defined by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. These are known as frontier molecular orbitals (FMOs). nih.govaimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. aimspress.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comaimspress.com A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that the molecule is more likely to undergo charge transfer interactions. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity, chemical hardness, global softness, and the electrophilicity index. irjweb.com While specific DFT calculations for this compound are not detailed in the available literature, a representative analysis would yield the data shown in the table below, allowing for the prediction of its chemical behavior.
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. irjweb.com |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Quantifies the electrophilic character of a molecule. irjweb.com |
This table outlines the typical reactivity descriptors calculated from HOMO-LUMO energies in a DFT study. The actual values for this compound would require specific computational analysis.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for nucleophilic and electrophilic attacks. nih.gov
Molecules that are not rigid can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis is the study of these different arrangements and their relative energies. nih.govchemrxiv.org For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial for understanding its three-dimensional structure and behavior.
Computational methods, often using molecular mechanics (MM) or quantum mechanics (QM), systematically explore the potential energy surface of the molecule to identify stable conformations (energy minima) and the transition states that connect them. nih.gov The result is an energetic landscape, a map that plots the energy of the molecule as a function of its geometry (e.g., dihedral angles). biorxiv.org
This landscape reveals the most probable shapes the molecule will adopt. The global minimum on this landscape represents the most stable conformation. Understanding the accessible conformations is vital because the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a protein's binding site. nih.govnih.gov While specific energetic landscape data for this compound is not presently available, such studies would identify key stable structures and the energy barriers between them.
Molecular Docking Simulations of this compound with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. nih.govresearchgate.net
The docking process involves placing the ligand, this compound, into the binding site of a specific biological target. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site. nih.gov
Once docked, the resulting poses are analyzed to understand the binding mode. This analysis identifies the specific non-covalent interactions that stabilize the protein-ligand complex. These interactions are critical for molecular recognition and binding affinity. rsc.org Common types of interactions identified include:
Hydrogen Bonds: Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, often involving aliphatic or aromatic residues.
Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.
Pi-Stacking: Aromatic ring interactions, which can be face-to-face or edge-to-face.
Salt Bridges: Electrostatic interactions between oppositely charged groups.
In silico studies on related trifluoromethyl-containing compounds have successfully used docking to rationalize their biological activity by examining their interactions with target proteins. nih.govnih.gov A similar study for this compound would provide a structural hypothesis for its mechanism of action against a chosen protein target.
| Interaction Type | Description | Potential Residues Involved |
|---|---|---|
| Hydrogen Bond | Interaction between H-bond donors (e.g., -NH, -OH) and acceptors (e.g., C=O, -F). | Ser, Thr, Asn, Gln, Asp, Glu, His |
| Hydrophobic | Interaction between nonpolar groups (e.g., phenyl ring, valine side chain). | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Pi-Pi Stacking | Interaction between the trifluoromethylphenyl ring and aromatic residues. | Phe, Tyr, Trp, His |
| Ionic (Salt Bridge) | Interaction between the carboxylate group and positively charged residues. | Lys, Arg, His |
This table illustrates the types of interactions that would be analyzed in a molecular docking study of this compound with a protein target.
A critical component of molecular docking is the scoring function. After generating various poses of the ligand in the protein's active site, the scoring function estimates the binding affinity for each pose. researchgate.net The pose with the best score is then predicted as the most likely binding mode. nih.gov
Scoring functions are mathematical models designed to approximate the free energy of binding. They calculate a score based on the intermolecular interactions between the ligand and the protein, as well as intramolecular energies of the ligand. These functions can be broadly categorized into:
Force-Field-Based: Use terms from molecular mechanics force fields, such as van der Waals and electrostatic interactions.
Empirical: Use regression analysis on a set of known protein-ligand complexes to derive energy terms that correlate with binding affinity. These often include terms for hydrogen bonds, hydrophobic effects, and loss of rotational entropy.
Knowledge-Based: Derive potentials from statistical analysis of atom pairings in a large database of experimentally determined protein-ligand structures.
The output is typically a value in energy units (e.g., kcal/mol), where a more negative score indicates a more favorable binding affinity. rsc.org While these scores are valuable for ranking compounds in virtual screening, their accuracy in predicting absolute binding affinities can vary. researchgate.net For this compound, a docking study would provide a binding affinity score against a specific target, helping to prioritize it for further experimental testing. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Stability and Protein-Ligand Complex Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility and stability of molecules and their complexes. nsf.govnih.gov
An MD simulation of this compound, either alone in solution or in complex with a protein target, would start with an initial set of coordinates (e.g., from a docking study). The system is then simulated for a specific period, typically from nanoseconds to microseconds, generating a trajectory of atomic positions and velocities. biorxiv.orgnsf.gov
Analysis of this trajectory can reveal:
Conformational Stability: Whether the molecule maintains a stable conformation over time or samples multiple conformations.
Protein-Ligand Complex Stability: The stability of the binding pose predicted by docking. Key metrics like Root Mean Square Deviation (RMSD) are used to measure how much the ligand and protein structures deviate from their initial positions. A stable, low RMSD suggests a stable binding mode. nsf.gov
Interaction Dynamics: How interactions like hydrogen bonds evolve over time. MD can show which interactions are stable and persistent versus those that are transient.
Solvent Effects: The role of water molecules in mediating or stabilizing the protein-ligand interaction. fu-berlin.de
Force fields, which are sets of parameters describing the potential energy of the system, are crucial for accurate MD simulations. nih.govnih.gov Specific parameters for fluorinated amino acids have been developed to improve the accuracy of simulations involving such compounds. biorxiv.orgnih.gov An MD simulation would validate the docking results for this compound and provide a more realistic and detailed understanding of its dynamic behavior within a biological environment. nih.gov
| MD Analysis Parameter | Description | Insight Provided |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability of the protein and the ligand's binding pose. nsf.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein-ligand complex. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Determines the stability and importance of specific hydrogen bonds for binding. |
| Binding Free Energy (e.g., MM/PBSA) | Post-processing calculation to estimate the free energy of binding from the simulation trajectory. | Provides a more refined estimate of binding affinity than docking scores. |
This table summarizes key parameters analyzed from a Molecular Dynamics simulation to understand the stability and dynamics of a protein-ligand complex.
Structure-Based Design and Pharmacophore Modeling for Valine-Derived Compounds
Structure-based drug design (SBDD) is a rational approach used to develop new therapeutic agents by leveraging the three-dimensional structure of the biological target, which is typically a protein or enzyme. mdpi.com This methodology is particularly effective for designing inhibitors that can fit precisely into a target's active site, thereby modulating its biological function. For valine-derived compounds, SBDD focuses on optimizing the interactions between the valine scaffold and the amino acid residues within the target's binding pocket. The valine side chain, an isopropyl group, is often crucial for establishing hydrophobic interactions in nonpolar pockets, while the amino acid backbone can form key hydrogen bonds. mdpi.comnih.gov
Pharmacophore modeling is a complementary computational technique that distills the essential steric and electronic features required for a molecule to exert a specific biological activity. numberanalytics.com A pharmacophore model represents the 3D arrangement of features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and charged groups. researchgate.netdovepress.com For valine derivatives, pharmacophore models are constructed either from a set of known active ligands (ligand-based) or from the structure of the target's active site (structure-based). dergipark.org.tr These models serve as 3D search queries to screen large compound libraries for novel molecules that possess the desired features and are therefore likely to be active. frontiersin.org
The development of pharmacophore models for valine-derived inhibitors typically involves identifying the key interactions made by the valine moiety. The isopropyl group is represented as a hydrophobic feature, while the amide proton and carbonyl oxygen of the backbone are designated as a hydrogen bond donor and acceptor, respectively. The specific orientation and distance between these features are critical for activity.
Table 1: Common Pharmacophoric Features in Valine-Derived Compounds
| Pharmacophoric Feature | Corresponding Chemical Moiety | Type of Interaction | Typical Role in Binding |
| Hydrophobic (HY) | Valine isopropyl group | Van der Waals, Hydrophobic | Anchors the ligand in a nonpolar sub-pocket of the active site. |
| Hydrogen Bond Donor (HBD) | Amine (N-H) group | Hydrogen Bonding | Interacts with backbone carbonyls or acidic residues (e.g., Asp, Glu) of the target protein. mdpi.com |
| Hydrogen Bond Acceptor (HBA) | Carbonyl (C=O) group | Hydrogen Bonding | Interacts with backbone N-H groups or basic/polar residues (e.g., Ser, Thr, Asn) of the target protein. researchgate.net |
| Aromatic Ring (AR) | N-phenyl substituent | π-π Stacking, Hydrophobic | Engages with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan in the binding site. |
In Silico Prediction of Biological Activities and Potential Mechanisms of this compound
In silico methods are instrumental in predicting the biological activities and elucidating the potential mechanisms of action for novel chemical entities like this compound, especially in the early stages of drug discovery. These computational approaches use the molecule's structure to forecast its interactions with biological targets, thereby guiding experimental validation. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, target prediction algorithms, and molecular docking are commonly employed. nih.govresearchgate.net
For this compound, activity predictions can be derived from its key structural components: the N-aryl amino acid core and the electron-withdrawing trifluoromethylphenyl group. N-aryl amino acids are known to possess a range of biological activities, including antibacterial effects. mdpi.com The trifluoromethylphenyl moiety is a common feature in many bioactive compounds and is often associated with enhanced metabolic stability and binding affinity, appearing in inhibitors of various enzymes and receptors. tandfonline.comnih.gov
Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to a specific protein target. mdpi.com A hypothetical docking study of this compound into a protein kinase active site, such as the Epidermal Growth Factor Receptor (EGFR), could reveal potential anticancer activity. nih.govrsc.org In such a simulation, the trifluoromethyl (-CF3) group might engage in strong hydrophobic or halogen-bonding interactions, the phenyl ring could form π-π stacking interactions with aromatic residues, and the D-valine portion could form hydrogen bonds with the hinge region of the kinase, a common binding mode for kinase inhibitors. nih.gov The predicted binding energy from such a study would provide an estimate of the compound's inhibitory potency. acs.org
Based on its structural features and analogies to known bioactive molecules, a range of potential activities for this compound can be predicted computationally.
Table 2: Predicted Biological Activities and Potential Targets for this compound
| Predicted Biological Activity | Potential Protein Target(s) | Computational Method | Predicted Mechanism of Action |
| Anticancer | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2) acs.org | Molecular Docking, QSAR | Inhibition of kinase activity by competing with ATP binding in the active site, disrupting cancer cell signaling pathways. nih.gov |
| Antibacterial | Bacterial enzymes (e.g., Dihydrofolate Reductase) | Pharmacophore Modeling, Similarity Searching | Inhibition of essential metabolic pathways necessary for bacterial survival. mdpi.com |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2), Monoamine Oxidase B (MAO-B) nih.govmdpi.com | Target Prediction (e.g., SwissTargetPrediction), Molecular Docking | Inhibition of enzymes involved in the inflammatory response or neurotransmitter metabolism. |
| CETP Inhibition | Cholesteryl Ester Transfer Protein (CETP) | QSAR | Modulation of lipid transfer, based on QSAR models developed for other trifluoromethylphenyl-containing compounds. tandfonline.com |
Biochemical and Biological Activities of N 4 Trifluoromethyl Phenyl D Valine and Its Derivatives
Enzyme Inhibition Studies
The capacity of N-[4-(trifluoromethyl)phenyl]-D-valine derivatives to inhibit specific enzymes is a key area of investigation, revealing their potential as targeted therapeutic agents. The trifluoromethylphenyl moiety is a critical pharmacophore in many of these compounds, contributing significantly to their inhibitory potency and selectivity.
Matrix Metalloproteinase (MMP) Inhibition Profiling (e.g., MMP-2, MMP-9, MMP-8, MMP-12, MMP-13)
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing crucial roles in both normal physiological processes and diseases like cancer. nih.gov While specific MMP inhibition data for the parent compound this compound is not extensively detailed in the literature, derivatives containing the trifluoromethylphenyl group have been explored as MMP inhibitors. The inhibition of MMP-2 and MMP-9, for example, is a key target for preventing tumor cell invasion and metastasis. nih.govnih.gov Research into peptide-based inhibitors has shown that specific sequences can target individual MMPs, though achieving high selectivity remains a challenge. mdpi.com The mechanism often involves competitive inhibition, where the inhibitor binds to the active site of the enzyme. nih.gov
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-alpha) Modulation and Activation Mechanisms
Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor and transcription factor that regulates genes involved in fatty acid metabolism and energy homeostasis. nih.govnih.gov The activity of PPARs can be modulated by ligand binding and phosphorylation through various kinase pathways. nih.gov Currently, there is limited specific research available detailing the direct modulation or activation of PPAR-alpha by this compound or its immediate derivatives.
Kinase Inhibition (e.g., BRAF, RET, DDR1, DDR2, Sphingosine (B13886) Kinase 2, Dipeptidyl Peptidase IV)
Derivatives of this compound have shown significant activity as inhibitors of several important kinases.
Discoidin Domain Receptors (DDR1 and DDR2): DDR1 and DDR2 are receptor tyrosine kinases activated by collagen that have been implicated in various cancers. nih.gov A potent and selective DDR1 inhibitor, DDR1-IN-1, incorporates a trifluoromethylphenyl group and binds to the kinase in its DFG-out conformation. nih.gov Targeting DDR1 and DDR2 has been shown to overcome resistance to BRAF-targeted therapies in melanoma, highlighting the therapeutic potential of inhibiting this pathway. nih.govembopress.org
Sphingosine Kinase 2 (SphK2): Sphingosine kinase 2 is an enzyme that produces the signaling lipid sphingosine-1-phosphate (S1P), which is involved in numerous cellular processes and diseases. bioworld.com Several potent and selective SphK2 inhibitors feature a trifluoromethylphenyl group. For instance, the compound SLM-6071469 was identified as a highly potent SphK2 inhibitor with a Ki of 89 nM and 73-fold selectivity over the SphK1 isoform. bioworld.com Similarly, compound 14c (SLP9101555) is a potent SphK2 inhibitor (Ki = 90 nM) with 200-fold selectivity over SphK1. nih.gov These inhibitors have been shown to effectively reduce S1P levels in cell-based assays. nih.govnih.gov
Dipeptidyl Peptidase IV (DPP-IV): DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as GLP-1, which are crucial for glucose homeostasis. oatext.comnih.gov DPP-IV inhibitors, known as gliptins, are used to treat type 2 diabetes. nih.gov Sitagliptin (B1680988), a potent DPP-IV inhibitor, features a trifluoromethyl group attached to a triazolopiperazine ring. oatext.com Although not a direct valine derivative, it is a β-amino acid derivative, and its structure-activity relationship studies underscore the importance of the trifluoromethylphenyl moiety for its high inhibitory potency. oatext.com Inhibition of DPP-IV by compounds like sitagliptin has been shown to prevent the degradation of incretins, thereby enhancing insulin (B600854) production in a glucose-dependent manner. oatext.comsemanticscholar.orgharvard.edu
Elucidation of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Allosteric)
Understanding the mechanism of inhibition is crucial for drug design and development. Derivatives containing the N-[4-(trifluoromethyl)phenyl] scaffold have been shown to act through various mechanisms.
Competitive Inhibition: Many inhibitors function by competing with the endogenous substrate for the enzyme's active site. Sitagliptin, for example, is a reversible competitive inhibitor of DPP-IV. oatext.com Similarly, molecular docking studies of SphK2 inhibitors suggest they bind in the sphingosine binding pocket, indicating a competitive mechanism. nih.gov
Transition-State Analogue Inhibition: The trifluoromethyl group can play a key role in the mechanism of inhibition. For instance, α-trifluoromethyl ketones are known to inhibit serine proteases by forming a stable hemiacetal with the active site serine residue. nih.gov This structure mimics the tetrahedral transition state of peptide bond cleavage, leading to potent inhibition. nih.gov
Allosteric Inhibition: Some kinase inhibitors achieve selectivity by binding to allosteric sites or by stabilizing an inactive conformation of the enzyme (e.g., the DFG-out conformation for DDR1-IN-1), which is a form of non-competitive inhibition. nih.gov
Receptor Binding and Modulation Assays
The efficacy of an inhibitor is quantified by its binding affinity for the target enzyme or receptor, which is determined through in vitro assays.
In Vitro Binding Affinity Determination (Kd, Ki, IC50 values)
Binding affinity is commonly expressed using parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). sciencesnail.com The Kd measures the equilibrium between the ligand-protein complex and its dissociated components, while the Ki is the dissociation constant for inhibitor binding. sciencesnail.com The IC50 value indicates the concentration of an inhibitor required to reduce a biological or biochemical function by 50%. wikipedia.org These values are critical for comparing the potency of different compounds. ncifcrf.gov
Below is a table summarizing the in vitro binding and inhibition data for several derivatives containing the trifluoromethylphenyl moiety.
| Compound Name | Target Enzyme | Parameter | Value (nM) |
| SLM-6071469 | Sphingosine Kinase 2 (SphK2) | Ki | 89 |
| 14c (SLP9101555) | Sphingosine Kinase 2 (SphK2) | Ki | 90 |
| DDR1-IN-1 | Discoidin Domain Receptor 1 (DDR1) | IC50 | 6.8 |
| DDR1-IN-1 | Discoidin Domain Receptor 1 (DDR1) | Kd | 0.6 |
| Sitagliptin | Dipeptidyl Peptidase IV (DPP-IV) | IC50 | 18 |
Receptor Subtype Selectivity Profiling
The receptor subtype selectivity of a compound is a critical measure of its specificity and potential therapeutic window. This profiling involves screening the compound against a panel of different receptor subtypes to determine its binding affinity for each. For instance, in the development of dopamine (B1211576) receptor ligands, achieving selectivity for subtypes like D₂ or D₃ is crucial for targeting specific neurological pathways and avoiding off-target effects that can lead to adverse events. Combined in silico and in vitro approaches are often employed to understand the molecular basis of this selectivity and to guide the design of more specific molecules.
Currently, specific data from receptor subtype selectivity profiling for this compound is not available in the reviewed literature.
Functional Assays for Receptor Agonism or Antagonism
Once binding to a receptor is established, functional assays are necessary to determine the nature of the interaction—whether the compound acts as an agonist, antagonist, partial agonist, or inverse agonist. These assays measure the biological response following the ligand-receptor interaction. Common methods include cell viability assays and caspase activity assays, particularly for receptors like the sigma-2 receptor where ligands can induce apoptosis in cancer cells. nih.gov By comparing the compound's effect to that of a known agonist, its functional activity can be categorized. nih.gov
Specific functional assay data determining the agonistic or antagonistic properties of this compound are not detailed in the available research.
Investigation of Molecular Basis for Ligand-Receptor Interactions
Understanding the precise molecular interactions between a ligand and its receptor is fundamental for rational drug design. This is often achieved through a combination of site-directed mutagenesis of the receptor, computational modeling, and functional assays. nih.govnih.gov By mutating specific amino acid residues within the receptor's binding pocket and observing the effect on ligand binding affinity and potency, key interaction points can be identified. nih.gov For example, studies on the melanocortin-1 receptor have identified specific acidic and aromatic residues as crucial for agonist binding and receptor activation. nih.gov
Research specifically elucidating the molecular binding mode of this compound to a particular receptor has not been identified.
Interactions with Biological Pathways and Metabolic Processes
Modulation of Lipid Metabolism Pathways
Amino acids and their derivatives can play significant roles in regulating lipid metabolism. The branched-chain amino acid valine, for example, has been shown to enhance triglyceride synthesis in intestinal epithelial cells. nih.gov This effect is mediated by its metabolite, 3-hydroxyisobutyrate (B1249102) (3-HIB), which promotes the uptake of fatty acids. nih.gov The broader reprogramming of lipid metabolism is a key factor in various cellular processes and is influenced by multiple signaling pathways. nih.gov
There is currently no direct evidence in the reviewed literature to suggest that this compound specifically modulates lipid metabolism pathways.
Influence on Cellular Signaling Cascades (e.g., MAPK pathway, GPCR-mediated pathways, Kinase-dependent pathways)
Cellular signaling cascades are the networks that relay external stimuli into cellular responses. G-protein-coupled receptors (GPCRs) and mitogen-activated protein kinase (MAPK) cascades are central to processes like cell proliferation, differentiation, and stress response. Many drugs exert their effects by modulating these pathways.
No specific studies detailing the influence of this compound on MAPK, GPCR, or other kinase-dependent signaling cascades were found in the available literature.
Metabolic Fate and Biochemical Transformations of D-Valine Scaffolds
The metabolic fate of a xenobiotic compound determines its duration of action, potential for accumulation, and routes of excretion. While the metabolism of this compound has not been specifically detailed, studies on the structurally related compound 3-methyl-4-trifluoromethylaniline in rats provide significant insight into the likely biochemical transformations of the 4-(trifluoromethyl)phenyl moiety. nih.govpsu.edu
The primary metabolic routes for this chemical scaffold involve N-acetylation of the amino group and oxidation of the aromatic ring system and its substituents. nih.govpsu.edu Major transformations observed for 3-methyl-4-trifluoromethylaniline included:
N-acetylation: The amino group is acetylated.
C-oxidation: The methyl group on the aromatic ring is oxidized to a benzyl (B1604629) alcohol, which can be subsequently conjugated with glucuronic acid, and further oxidized to a benzoic acid derivative. nih.govpsu.edu
Ring Hydroxylation: Hydroxylation can occur on the aromatic ring, followed by conjugation to form ether sulfates and glucuronides. nih.govpsu.edu
N-glucuronidation: The parent compound's amino group can also be directly conjugated with glucuronic acid. nih.govpsu.edu
A notable finding was the occurrence of futile deacetylation, where the N-acetylated compound is hydrolyzed back to the amine and then re-acetylated, indicating a high degree of activity by acetyltransferase enzymes on this scaffold. nih.govpsu.edu These pathways suggest that the N-[4-(trifluoromethyl)phenyl] portion of this compound would be susceptible to similar enzymatic transformations. The D-valine portion would likely be cleaved and metabolized through separate amino acid pathways.
Table 1: Quantified Urinary Metabolites of 3-methyl-4-trifluoromethylaniline (MeTFMA) and its Acetanilide (MeTFMAc) in Rats (% of Dose) Data from a study on a structurally related compound to infer potential metabolic pathways. psu.edu
| Metabolite | Dosed with MeTFMA | Dosed with MeTFMAc |
| 2-trifluoromethyl-5-acetamidobenzylglucuronide | 18.6 ± 3.5% | 34.0 ± 0.5% |
| 2-trifluoromethyl-5-acetamidobenzoic acid | ~20% | ~20% |
| Total Urinary Recovery (48h) | 51.1 ± 3.2% | 68.3 ± 0.2% |
Anti-parasitic Activity of N-[2-Chloro-4-(trifluoromethyl)phenyl]-D-valine
Extensive literature searches did not yield specific data or research findings regarding the anti-parasitic activity of the compound N-[2-chloro-4-(trifluoromethyl)phenyl]-D-valine. While research exists on the anti-parasitic properties of various halogenated and trifluoromethyl-containing compounds, as well as other N-phenyl-amino acid derivatives, specific studies focusing on N-[2-chloro-4-(trifluoromethyl)phenyl]-D-valine in the context of parasitology could not be located.
Therefore, a detailed analysis of its anti-parasitic activity, including data tables and specific research findings as requested, cannot be provided at this time. Further experimental research would be required to determine the efficacy and spectrum of activity of this particular compound against various parasites.
Applications and Research Tools Derived from N 4 Trifluoromethyl Phenyl D Valine
Development as Molecular Probes for Biochemical Investigations
Molecular probes are essential for visualizing and quantifying biological processes at the molecular level. The structural features of N-[4-(trifluoromethyl)phenyl]-D-valine make it an intriguing candidate for the development of specialized probes for imaging and quantitative analysis.
While this compound is not intrinsically fluorescent, its D-amino acid core is a key component in a class of imaging agents known as fluorescent D-amino acids (FDAAs). tocris.com These probes are used to label peptidoglycans in bacterial cell walls, enabling the study of bacterial morphology, growth, and structure with high resolution. tocris.com FDAAs are metabolic probes that are incorporated into the bacterial cell wall's biosynthetic pathway. tocris.com The development of such probes has been a significant advancement over older methods that were unsuitable for live-cell imaging. tocris.com
The incorporation of the 4-(trifluoromethyl)phenyl group into a D-valine scaffold could offer several advantages for probe development. The trifluoromethyl group is known to enhance lipophilicity, which can improve a molecule's ability to penetrate cell membranes. evitachem.comnih.gov Furthermore, strategic fluorination is a widely used approach to modulate the stability and bio-absorption of compounds. mdpi.combohrium.com These properties are desirable for creating robust and effective fluorescent probes for cellular imaging.
| Probe Component | Potential Contribution to Fluorescent Probe Properties |
| D-valine Core | Provides a scaffold for metabolic labeling, particularly in bacteria where D-amino acids are components of the cell wall. tocris.com |
| 4-(trifluoromethyl)phenyl Group | May enhance cell membrane penetration due to increased lipophilicity and can improve metabolic stability. evitachem.commdpi.com |
| Linker & Fluorophore (Hypothetical) | A suitable fluorophore would need to be attached to create a functional fluorescent probe. The linker would connect the fluorophore to the D-valine scaffold. |
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. nih.gov It requires radioligands labeled with a positron-emitting isotope, with fluorine-18 (B77423) (¹⁸F) being one of the most commonly used. researchgate.net The trifluoromethyl group in this compound makes it a molecule of interest for developing ¹⁸F-labeled PET radioligands.
The development of effective PET radioligands for the brain requires molecules with specific properties, including the ability to cross the blood-brain barrier and bind to a specific target with high affinity and selectivity. nih.govnih.gov The lipophilicity of a compound is a critical factor, and the trifluoromethyl group can significantly modify this property. nih.gov Researchers design and synthesize novel fluorine-containing compounds, including those with trifluoromethyl groups, to optimize them as PET radioligands for imaging targets like the translocator protein (TSPO), which is a biomarker for neuroinflammation. nih.gov Although this compound has not been specifically reported as a PET radioligand, its structure aligns with the design principles for such agents, where a fluorinated moiety is incorporated to enable radiolabeling and modulate pharmacokinetic properties. nih.govresearchgate.net
Utility as a Chemical Scaffold for Building Diverse Libraries of Bioactive Compounds
The structure of this compound serves as a versatile chemical scaffold for the synthesis of diverse libraries of bioactive compounds. evitachem.comnih.gov In medicinal chemistry, scaffolds are core molecular structures upon which various functional groups are appended to create new compounds with specific biological activities. nih.gov The combination of an amino acid and a fluorinated aromatic ring is a common strategy in modern drug discovery. mdpi.comnih.gov
Research has shown that scaffolds based on N-(4-(substituted)-3-(trifluoromethyl) phenyl) amides are biologically versatile. nih.gov For instance, a series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogues have been synthesized and evaluated for anticancer, anti-angiogenic, and antioxidant activities. nih.gov These studies demonstrate that modifications to this type of scaffold can yield compounds with potent and varied pharmacological profiles. nih.gov The D-valine portion of this compound provides a chiral center and functional groups (amine and carboxylic acid) that can be readily modified, while the trifluoromethylphenyl moiety contributes to binding interactions and improved metabolic stability. evitachem.comnih.gov This makes the compound a valuable starting point for generating new therapeutic candidates. evitachem.com
Table 1: Examples of Bioactive Compounds Derived from a Related Trifluoromethyl Phenyl Scaffold Data synthesized from research on N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides. nih.gov
| Compound Class | Biological Activity | Target Cell Lines / Cytokines |
| N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides | Anticancer | HL 60 (leukemia) |
| N-ethyl analogous of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides | Anti-angiogenic | TNFα, Leptin, IGF1, VEGF, FGFb |
| N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides | Antioxidant | DPPH, OH, and SOR radical scavenging |
Exploration in Catalytic Applications (e.g., Oxidation Catalysis, Enantioselective Transformations)
The chiral nature of this compound, owing to its D-valine component, suggests its potential utility in the field of catalysis, particularly in enantioselective transformations. nih.govnih.gov Enantioselective catalysis is crucial for the synthesis of single-enantiomer pharmaceuticals, where often only one enantiomer is therapeutically active. epfl.ch
Amino acids and their derivatives are frequently used as chiral ligands or catalysts to control the stereochemical outcome of chemical reactions. nih.gov For example, dipeptides derived from amino acids like phenylalanine and valine have been employed in catalytic additions to trifluoromethyl ketimines. nih.gov While this compound itself has not been explicitly documented as a catalyst, its structure is relevant to the design of such molecules. It could potentially be modified to act as a chiral ligand that coordinates with a metal center to create an asymmetric catalyst. The synthesis of complex molecules, such as β-trifluoromethylated pyrrolines, has been achieved using organocatalysis, highlighting the importance of catalytic methods in generating fluorinated chiral compounds. rsc.org The development of biocatalytic routes using enzymes like imine reductase (IRED) for the enantioselective synthesis of molecules containing a (trifluoromethyl)phenyl group further underscores the synergy between catalysis and fluorine chemistry. digitellinc.com
Role as an Analytical Standard or Reference Material in Research
In chemical research and development, analytical standards and reference materials are essential for the validation of analytical methods and the quality control of synthesized compounds. A reference material is a substance with one or more sufficiently homogeneous and well-established properties to be used for calibrating an apparatus, assessing a measurement method, or assigning values to materials.
This compound, as a distinct chemical entity with defined physical and chemical properties, is suitable for use as a reference material in specific research contexts. evitachem.com For example, in the process of developing a library of related bioactive compounds (as described in section 6.2), this compound could serve as the starting material and as a standard for comparison using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This allows researchers to confirm the identity and purity of newly synthesized derivatives. While it may not be a certified reference standard in the same vein as L-valine is in the European Pharmacopoeia, its well-characterized nature makes it an indispensable tool for quality assurance in research focused on this chemical scaffold. evitachem.comnih.goveuropa.eu
Q & A
Q. What synthetic methodologies are optimal for producing enantiomerically pure N-[4-(trifluoromethyl)phenyl]-D-valine, and how can structural integrity be validated?
Q. How does this compound contribute to the bioactivity of tau-fluvalinate?
- Methodological Answer : The D-valine configuration in tau-fluvalinate enhances binding to insect sodium channels, prolonging channel opening and causing neurotoxicity. Comparative studies using L-valine analogs show reduced insecticidal activity, confirming enantiomeric specificity . Bioassays (e.g., topical application on mites) quantify potency (LD₅₀ values), while electrophysiology assays measure sodium channel effects.
Q. What analytical techniques are critical for assessing purity and stability of this compound under varying environmental conditions?
- Methodological Answer :
- Chiral HPLC with UV detection monitors enantiomeric purity (>98% for research-grade material).
- Accelerated stability studies (e.g., 40°C/75% RH for 6 months) evaluate degradation pathways.
- LC-MS/MS identifies hydrolysis products (e.g., free D-valine or trifluoromethylaniline derivatives) under acidic/alkaline conditions .
Advanced Research Questions
Q. How can computational modeling elucidate the enantiomer-specific interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) models the compound’s binding to insect sodium channels. The trifluoromethyl group’s hydrophobicity and D-valine’s stereochemistry are key to binding affinity .
- Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over time. Comparative studies with L-valine analogs reveal steric clashes or reduced hydrogen bonding .
Q. What metabolic pathways degrade this compound in soil or aquatic systems, and how can degradation products be tracked?
- Methodological Answer :
- Isotopic labeling (¹⁴C or ¹⁹F NMR) traces degradation in environmental matrices.
- Microcosm studies identify microbial breakdown products (e.g., via LC-HRMS). Major pathways include ester hydrolysis to D-valine and 4-(trifluoromethyl)aniline, followed by microbial dehalogenation .
- QSAR models predict ecotoxicology profiles of metabolites.
Q. What experimental strategies resolve contradictions in reported stability data for this compound?
- Methodological Answer :
- Controlled variable studies isolate factors like pH, UV exposure, and ionic strength. For example, conflicting photostability data may arise from differences in light sources (UVA vs. UVB).
- Interlaboratory validation using standardized protocols (e.g., OECD guidelines) ensures reproducibility.
Q. How do resistance mutations in target organisms (e.g., mites) affect the efficacy of tau-fluvalinate?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
